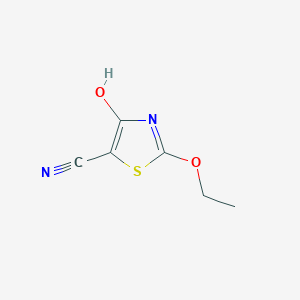

2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Description

BenchChem offers high-quality 2-Ethoxy-4-hydroxythiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-hydroxythiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGJBSHMCHYQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present a scientifically grounded profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological applications, serving as a valuable resource for researchers exploring the therapeutic potential of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic activities.[1][2][3] Thiazole derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3] The subject of this guide, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, combines the thiazole core with key functional groups—an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position—that are expected to modulate its chemical and biological behavior.

Physicochemical and Spectroscopic Profile

Based on its chemical structure, the fundamental properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be predicted.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₆N₂O₂S | [4] |

| Molecular Weight | 170.19 g/mol | [4] |

| CAS Number | 59965-53-6 | [4] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred |

| Melting Point | Not available in literature. | |

| Boiling Point | Not available in literature. | |

| pKa | The hydroxyl group is expected to be acidic. | Inferred |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following are predicted characteristics based on the molecule's structure:

-

¹H NMR: The spectrum would likely show a quartet and a triplet corresponding to the ethyl protons of the ethoxy group. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the six carbon atoms, including the nitrile carbon, the carbons of the thiazole ring, and the ethyl carbons.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C-O stretching for the ethoxy group, and vibrations characteristic of the thiazole ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 170.19, with fragmentation patterns corresponding to the loss of the ethoxy group, nitrile group, and other fragments.

Synthesis and Characterization

A plausible synthetic route for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be conceptualized based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[1][5][6][7] One potential pathway involves the reaction of an appropriate α-halocarbonyl compound with a thioamide derivative.

A more specific and likely approach would be a variation of the Gewald reaction, which is known for the synthesis of 2-aminothiophenes and can be adapted for thiazoles.[8][9][10][11][12] A possible retrosynthetic analysis suggests that the target molecule could be formed from the cyclization of a thiourea derivative with a suitable three-carbon precursor bearing the cyano and ester functionalities.

Proposed Synthetic Protocol

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is based on the reaction of ethyl cyanoacetate with a source of thiocyanate, followed by cyclization and subsequent ethoxylation.

Step 1: Formation of a Thiourea Intermediate Reaction of ethyl cyanoacetate with an isothiocyanate in the presence of a base would yield a key thiourea intermediate.

Step 2: Cyclization to form the Thiazole Ring This intermediate could then undergo an intramolecular cyclization, potentially promoted by a mild acid or base, to form the 4-hydroxythiazole-5-carbonitrile core.

Step 3: Ethoxylation at the 2-position The final step would involve the introduction of the ethoxy group at the 2-position of the thiazole ring. This could potentially be achieved through reaction with ethanol under acidic conditions or via a nucleophilic substitution reaction on a suitable precursor.

A more direct, one-pot approach could involve the reaction of ethyl 2-cyano-3-ethoxyacrylate with thiourea.[13][14][15]

Caption: Proposed synthetic workflow for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Chemical Reactivity and Stability

The reactivity of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is governed by the interplay of its functional groups and the aromatic thiazole ring.

-

4-Hydroxyl Group: This group is expected to exhibit phenolic character, making it acidic and susceptible to deprotonation in the presence of a base. It can also undergo O-alkylation or O-acylation. The hydroxyl group's presence also introduces the possibility of keto-enol tautomerism, which could influence its reactivity.[16][17]

-

2-Ethoxy Group: The ethoxy group is generally stable but could be cleaved under harsh acidic conditions. The C2 position of the thiazole ring is often susceptible to nucleophilic attack, although the ethoxy group is a relatively poor leaving group.[18][19]

-

5-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

-

Thiazole Ring: The thiazole ring itself is relatively stable due to its aromaticity.[20][21][22] Electrophilic substitution would likely occur at the C4 or C5 position, depending on the directing effects of the existing substituents.[18]

Caption: Predicted reactivity of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, the thiazole scaffold is a well-established pharmacophore.[23][24][25] Derivatives of thiazole have demonstrated a broad range of therapeutic effects.

-

Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[2][3] The substituents on the thiazole ring of the title compound could potentially interact with biological targets involved in cancer progression.

-

Antimicrobial Activity: The thiazole nucleus is a component of several antimicrobial agents. The specific functional groups of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile could confer antibacterial or antifungal properties.

-

Enzyme Inhibition: The structure of this molecule makes it a candidate for screening as an inhibitor of various enzymes. For example, some thiazole derivatives are known to inhibit kinases, which are important targets in cancer therapy.

Caption: Potential therapeutic areas for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Conclusion

2-Ethoxy-4-hydroxythiazole-5-carbonitrile represents an interesting, yet underexplored, chemical entity. This technical guide, by drawing parallels with known thiazole chemistry, provides a foundational understanding of its likely properties and potential. The proposed synthetic strategies and predicted reactivity offer a starting point for its chemical synthesis and further derivatization. Given the rich pharmacology of the thiazole scaffold, this compound warrants further investigation for its potential as a novel therapeutic agent. Experimental validation of the properties and biological activities outlined in this guide is a crucial next step for the scientific community.

References

Sources

- 1. One moment, please... [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 54605-72-0,1-Phenylpyrazole-4-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. Thiazole - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS: 59965-53-6)

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the structural features, plausible synthetic pathways, predicted reactivity, and potential applications of this compound. Detailed, step-by-step experimental protocols are proposed based on established principles of thiazole chemistry, offering a practical framework for researchers. The guide also explores the phenomenon of tautomerism inherent to the 4-hydroxythiazole core and discusses the reactivity of its key functional groups. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, aiming to provide both foundational knowledge and actionable insights into the utility of this versatile chemical entity.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] A notable example is the essential vitamin B1 (thiamine). The versatile reactivity of the thiazole nucleus, coupled with its ability to engage in various biological interactions, has led to its incorporation into numerous FDA-approved drugs.[1] Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS: 59965-53-6) is a polysubstituted thiazole derivative that presents a unique combination of functional groups: an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 5-position. This specific arrangement of electron-donating and electron-withdrawing groups suggests a rich and complex reactivity profile, making it an attractive scaffold for the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

| Property | Value | Source |

| CAS Number | 59965-53-6 | [4] |

| Molecular Formula | C₆H₆N₂O₂S | [4] |

| Molecular Weight | 170.19 g/mol | [4] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in DMSO, DMF, and other polar organic solvents | - |

Proposed Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitable α-halocarbonyl precursor and a thioamide derivative bearing the 2-ethoxy group.

Diagram 1: Retrosynthetic Analysis

Caption: Proposed multi-step synthesis workflow.

Step 1: Synthesis of Ethyl Xanthogenamide

-

Rationale: Ethyl xanthogenamide serves as the thioamide component, providing the sulfur and nitrogen atoms for the thiazole ring, as well as the 2-ethoxy substituent.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethyl xanthate in ethanol.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting solid is ethyl xanthogenamide, which can be purified by recrystallization.

-

Step 2: Synthesis of Ethyl 2-chloro-2-cyanoacetate

-

Rationale: This α-chloro-β-keto nitrile is the electrophilic component required for the Hantzsch synthesis. The cyano and ester groups will ultimately form the C4-hydroxy and C5-carbonitrile functionalities of the target molecule after cyclization and tautomerization.

-

Procedure:

-

To a solution of ethyl cyanoacetate in a suitable inert solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

-

Step 3: Cyclocondensation to form 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

-

Rationale: This is the key cyclization step where the nucleophilic sulfur of ethyl xanthogenamide attacks the electrophilic carbon of ethyl 2-chloro-2-cyanoacetate, followed by intramolecular condensation and aromatization to form the thiazole ring.

-

Procedure:

-

Dissolve ethyl xanthogenamide and ethyl 2-chloro-2-cyanoacetate in a polar aprotic solvent such as ethanol or DMF.

-

Add a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Structural Elucidation and Spectroscopic Analysis (Predicted)

While experimental spectroscopic data for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is not available in the public domain, we can predict the key spectral features based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Triplet and quartet for the ethoxy group protons. - A broad singlet for the hydroxyl proton (exchangeable with D₂O). |

| ¹³C NMR | - Signals for the ethoxy carbons. - Resonances for the thiazole ring carbons (C2, C4, C5). - A signal for the nitrile carbon. |

| IR (Infrared) | - A broad O-H stretching band for the hydroxyl group. - A sharp C≡N stretching band for the nitrile group. - C-O stretching bands for the ethoxy group. - C=N and C=C stretching vibrations of the thiazole ring. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight (170.19 g/mol ). |

Tautomerism in 4-Hydroxythiazoles

A critical aspect of the chemistry of 4-hydroxythiazoles is their existence in tautomeric forms. The hydroxyl group at the C4 position can exist in equilibrium with its keto tautomer, a thiazol-4(5H)-one.

Diagram 3: Tautomeric Equilibrium

Caption: Keto-enol tautomerism in the 4-hydroxythiazole ring.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring. In many cases, the keto form is the more stable tautomer. This tautomerism has significant implications for the reactivity and biological activity of the molecule, as the two forms present different reactive sites.

Reactivity and Potential Transformations

The unique combination of functional groups in 2-Ethoxy-4-hydroxythiazole-5-carbonitrile opens up a wide range of possibilities for further chemical modifications.

Diagram 4: Reactivity Map

Caption: Potential reaction sites on the molecule.

Reactions of the Hydroxyl Group

The hydroxyl group at the C4 position is a key site for derivatization.

-

O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding 4-alkoxy derivatives.

-

O-Acylation: Treatment with acyl chlorides or anhydrides will produce 4-acyloxythiazoles.

Transformations of the Nitrile Group

The carbonitrile group is a versatile functional handle that can be converted into several other important functionalities.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxamide and subsequently to a carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Reactivity of the Thiazole Ring

The thiazole ring itself can undergo further modifications.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution reactions, such as halogenation or nitration, although the substitution pattern will be directed by the existing functional groups.

-

Nucleophilic Substitution: The 2-ethoxy group could potentially be displaced by strong nucleophiles under forcing conditions.

Potential Applications in Drug Development

Given the prevalence of the thiazole scaffold in bioactive molecules, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile represents a valuable building block for the synthesis of novel therapeutic agents.

-

Enzyme Inhibitors: The functional groups on the molecule can be modified to interact with the active sites of various enzymes. For example, the nitrile group could act as a hydrogen bond acceptor, or the hydroxyl group could be a key interacting moiety.

-

Scaffold for Library Synthesis: The multiple points of diversification on this molecule make it an ideal starting point for the creation of compound libraries for high-throughput screening against a variety of biological targets.

-

Antimicrobial and Anticancer Agents: The thiazole nucleus is a well-known pharmacophore in the design of antimicrobial and anticancer drugs. [1][2][3]Derivatization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile could lead to the discovery of new compounds with potent activity in these therapeutic areas.

Conclusion

2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a promising, yet underexplored, heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its unique substitution pattern offers a multitude of possibilities for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This technical guide has provided a comprehensive overview of its structure, proposed a plausible synthetic route, and discussed its potential reactivity and applications. The detailed protocols and theoretical framework presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile thiazole derivative in the development of novel therapeutic agents.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: U.S. National Library of Medicine, National Institutes of Health) URL: [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (Source: ACS Publications) URL: [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (Source: AJRCPS) URL: [Link]

Sources

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, a plausible synthetic pathway, and potential applications of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. As a substituted thiazole, this heterocyclic compound is positioned at the intersection of diverse chemical reactivity and potential biological significance. The thiazole core is a well-established pharmacophore, and the unique combination of ethoxy, hydroxyl, and nitrile functional groups on this scaffold suggests a rich chemical landscape for exploration in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds, offering insights into its chemical behavior and highlighting opportunities for future investigation.

Molecular Structure and Physicochemical Properties

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No. 59965-53-6) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position.[1][2][3][4]

Core Structure and Functional Groups

The thiazole ring itself is an aromatic system, with pi (π) electrons delocalized across the ring, which imparts a degree of stability and influences its reactivity.[2] The key functional groups appended to this core are:

-

2-Ethoxy Group (-OCH2CH3): An electron-donating group that can influence the electron density of the thiazole ring through resonance and inductive effects.

-

4-Hydroxyl Group (-OH): A versatile functional group that can act as a hydrogen bond donor and acceptor. Its acidity is influenced by the electronic nature of the thiazole ring. This group also introduces the possibility of tautomerism.

-

5-Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the electronic properties and reactivity of the molecule.

Physicochemical Data

The fundamental physicochemical properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59965-53-6 | [1][3] |

| Molecular Formula | C₆H₆N₂O₂S | [2] |

| Molecular Weight | 170.19 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | |

| Purity | Commercially available up to 95% | [1] |

| InChI | InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | [3] |

Tautomerism

A critical aspect of the molecular structure of 4-hydroxythiazoles is the potential for keto-enol tautomerism. The 4-hydroxythiazole form can exist in equilibrium with its tautomeric form, 2-ethoxythiazol-4(5H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[4] In many cases, the keto-form is favored in both solid and solution states for related 4-hydroxyquinolones.[5]

Figure 1: Keto-enol tautomerism of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethoxy and hydroxyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Triplet | ~1.4 | t | 3H | -O-CH₂-CH₃ |

| Quartet | ~4.5 | q | 2H | -O-CH₂ -CH₃ |

| Broad Singlet | Variable (5.0-10.0) | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ | |

| ~65 | -O-CH₂ -CH₃ | |

| ~90 | C 5 (bearing the nitrile group) | |

| ~115 | -C ≡N | |

| ~160 | C 4 (bearing the hydroxyl group) | |

| ~170 | C 2 (bearing the ethoxy group) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the nitrile and hydroxyl groups.

| Predicted Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | -OH | O-H stretch |

| 2240-2220 (sharp) | -C≡N | C≡N stretch |

| 1650-1600 | C=N, C=C | Ring stretching |

| 1250-1200 | C-O | C-O stretch (ethoxy) |

The presence of a broad -OH band would be indicative of hydrogen bonding.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitrile group, and other characteristic cleavages of the thiazole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential retro-synthetic analysis suggests that the target molecule could be synthesized from ethyl 2-cyano-2-(dithiocarbethoxy)acetate and an appropriate electrophile. A more direct and plausible approach would involve the condensation of a thiourea derivative with an α-halocarbonyl compound. A likely route is the reaction of an O-ethyl thiocarbamate with a suitably substituted α-halo-β-ketonitrile.

Figure 2: Proposed synthetic workflow for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of substituted thiazoles.[6]

-

Preparation of the α-haloketone: An appropriate β-ketonitrile is halogenated using a suitable halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) in an inert solvent.

-

Cyclocondensation: The α-haloketone is then reacted with O-ethyl thiocarbamate in a suitable solvent, such as ethanol or DMF. The reaction may be carried out at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Chemical Reactivity

The presence of multiple functional groups suggests a rich and varied reactivity profile:

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to generate a library of derivatives. It can also be converted to a leaving group for nucleophilic substitution reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.

-

Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nitrile group may deactivate the ring towards this type of reaction. The ring can also be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Discovery and Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[2] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][7]

Medicinal Chemistry

Given the established biological importance of the thiazole nucleus, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile represents an unexplored scaffold for medicinal chemistry research. The hydroxyl and nitrile groups provide convenient handles for further chemical modification to generate libraries of compounds for biological screening. For instance, the molecule could serve as a starting point for the design of novel enzyme inhibitors, where the functional groups can interact with active site residues.

Materials Science

The electronic properties conferred by the nitrile and ethoxy groups, in conjunction with the aromatic thiazole ring, make this compound a candidate for investigation in the field of materials science. It could potentially be explored as a building block for the synthesis of novel organic dyes, sensors, or electronic materials.

Conclusion

2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a fascinating molecule with significant untapped potential. While detailed experimental data for this specific compound is currently limited, this guide provides a solid theoretical framework for its structure, properties, synthesis, and potential applications. The unique combination of functional groups on the biologically relevant thiazole core makes it a compelling target for further research in both academic and industrial settings. Future empirical investigation into its synthesis, reactivity, and biological activity is warranted and could lead to the discovery of novel therapeutic agents or advanced materials.

References

-

MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

PubMed. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. [Link]

-

ResearchGate. Synthesis of N-hydroxythiazole derivative 4.a aReagents and conditions:. [Link]

-

PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

-

SpectraBase. 2-[[2-HYDROXY-1-(HYDROXYMETHYL)-ETHOXY]-METHYL]-THIAZOLE-4-CARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. [Link]

-

PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

-

ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

SpectraBase. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

PubMed. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]

-

RSC Publishing. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. [Link]

-

Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]

-

NIH. Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. [Link]

Sources

- 1. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Abstract

This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document elucidates the chemical principles underpinning each synthetic transformation, offers detailed experimental protocols, and presents the information in a clear, structured format for practical application in a laboratory setting. The synthesis leverages a Knoevenagel condensation, an electrophilic halogenation, and a Hantzsch-type thiazole cyclization as the key transformations.

Introduction and Strategic Overview

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, the subject of this guide, is a substituted thiazole with potential as a versatile building block in the synthesis of more complex molecular entities.

The synthetic strategy detailed herein is designed for efficiency and is grounded in well-established organic chemistry principles. The pathway is conceptualized in a convergent manner, constructing the thiazole ring from two key fragments. The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow.

Synthesis of Precursors

A critical aspect of this synthetic approach is the preparation of the requisite, non-commercially available precursors.

Synthesis of O-Ethyl Thiocarbamate

O-Ethyl thiocarbamate serves as the nitrogen and sulfur donor in the final ring-forming step. A reliable method for its preparation involves the reaction of ethyl chloroformate with ammonia.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of aqueous ammonia (28-30%) in a suitable solvent such as dichloromethane.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

Slowly add ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield O-ethyl thiocarbamate.

The Three-Step Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

The core of this guide is a three-step sequence that efficiently constructs the target molecule.

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-ethoxyacrylate

The synthesis initiates with a Knoevenagel condensation between ethyl cyanoacetate and triethyl orthoformate. This reaction forms the carbon backbone of the C4-C5-carbonitrile fragment of the target thiazole.

Mechanism Insight: The reaction is typically catalyzed by a base, which deprotonates the acidic α-carbon of ethyl cyanoacetate. The resulting carbanion then undergoes a nucleophilic addition to the electrophilic carbon of triethyl orthoformate, followed by the elimination of ethanol to yield the enol ether product.

Caption: Reactants for Step 1.

Experimental Protocol:

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in acetic anhydride (approx. 2.0 eq), add triethyl orthoformate (1.1 eq).[1]

-

Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess acetic anhydride and other volatile components under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford ethyl 2-cyano-3-ethoxyacrylate as a solid.

Step 2: α-Bromination of Ethyl 2-cyano-3-ethoxyacrylate

The intermediate from Step 1 is activated for cyclization through bromination at the α-position to the cyano and ester groups. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a reliable source of electrophilic bromine.[2][3]

Mechanism Insight: The reaction likely proceeds through an electrophilic addition of bromine to the electron-rich double bond of the enol ether, followed by the elimination of a proton to restore aromaticity in the case of allylic bromination, or in this case, to yield the substituted bromoalkene. The use of a radical initiator like AIBN (azobisisobutyronitrile) can facilitate the reaction.[4][5]

Experimental Protocol:

-

Dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide is observed as a floating solid.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.

Step 3: Hantzsch-type Thiazole Synthesis

The final step is a modified Hantzsch thiazole synthesis, where the α-bromo intermediate is condensed with O-ethyl thiocarbamate to construct the thiazole ring.[6]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of O-ethyl thiocarbamate on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester group. Subsequent dehydration and tautomerization yield the final 2-ethoxy-4-hydroxythiazole-5-carbonitrile.

Caption: Reactants for the final cyclization.

Experimental Protocol:

-

Dissolve the crude α-bromo intermediate from Step 2 in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add O-ethyl thiocarbamate (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as sodium bicarbonate or triethylamine (1.5 eq), to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| 1 | Ethyl cyanoacetate, Triethyl orthoformate | Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 85-95 |

| 2 | Ethyl 2-cyano-3-ethoxyacrylate, N-Bromosuccinimide | α-Bromo Intermediate | 248.08 | 70-80 (crude) |

| 3 | α-Bromo Intermediate, O-Ethyl thiocarbamate | 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | 184.19 | 60-75 |

Conclusion

The synthetic pathway detailed in this technical guide provides a robust and reproducible method for the preparation of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. By employing a sequence of well-understood and reliable chemical transformations, this guide offers researchers a practical approach to accessing this valuable heterocyclic building block. The provided experimental protocols are intended as a starting point and may be optimized to suit specific laboratory conditions and scales.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl (2Z)

- ChemicalBook. (n.d.). (E)

- CONICET. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea. Elsevier Ltd.

- U.S. Food and Drug Administration. (2024, March 5).

- ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,....

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Organic Syntheses. (n.d.).

- Organic Syntheses. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2021, August 19). One‐Pot Synthesis of Thiocarbamates.

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry.

- Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- National Institutes of Health. (2023, October 18). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. NIH.

- MDPI. (2018, November 23).

- BenchChem. (2025).

- National Institutes of Health. (n.d.).

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Professor Dave Explains.

- Global Substance Registration System. (n.d.).

- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

- ResearchGate. (2009, January 19). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.

- Alkali Scientific. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate, 1 X 100 g (E28005-100G). Alkali Scientific.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the plausible reaction mechanism for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on the direct synthesis of this molecule is sparse, this document constructs a scientifically grounded mechanism based on established principles of thiazole synthesis. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the critical parameters that govern the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of heterocyclic chemistry.

Introduction: The Significance of the Thiazole Moiety

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific functionalization of the thiazole ring, as seen in 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, can significantly influence its biological activity and physicochemical properties, making the understanding of its synthesis and reaction mechanism a crucial aspect of novel drug discovery and development.

Proposed Synthesis and Mechanistic Pathway

The synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be conceptually approached through a variation of the Hantzsch thiazole synthesis or, more likely, through a condensation reaction involving a suitable C3 synthon and a sulfur source. A highly plausible route involves the reaction of an activated olefin, such as ethyl (E)-2-cyano-3-ethoxyacrylate, with a nucleophilic sulfur source, like sodium hydrosulfide (NaSH).

Overall Reaction Scheme

Caption: Proposed overall synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Detailed Mechanistic Steps

The reaction is proposed to proceed through a series of steps involving nucleophilic addition, intramolecular cyclization, and tautomerization.

-

Michael Addition of Hydrosulfide: The reaction initiates with the conjugate addition of the hydrosulfide anion (HS⁻) to the electron-deficient β-carbon of ethyl (E)-2-cyano-3-ethoxyacrylate. The presence of a base, such as sodium ethoxide, ensures a sufficient concentration of the nucleophilic hydrosulfide.

-

Intramolecular Cyclization (Thioamide Formation): The resulting enolate intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered ring intermediate.

-

Tautomerization and Elimination: The cyclic intermediate then undergoes tautomerization to form a more stable thioamide. This is followed by the elimination of an ethoxide ion, leading to the formation of the aromatic thiazole ring.

-

Final Tautomerization: The resulting 4-oxo-thiazoline intermediate will exist in equilibrium with its enol form, the 4-hydroxythiazole. In most cases, the enol form is thermodynamically more stable due to the aromaticity of the thiazole ring.

Caption: Stepwise logical flow of the proposed reaction mechanism.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This protocol is designed to be self-validating by including in-process checks and characterization of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Ethyl (E)-2-cyano-3-ethoxyacrylate | 169.18 | 16.9 g | 0.1 mol | >98% |

| Sodium Hydrosulfide (NaSH) | 56.06 | 6.7 g | 0.12 mol | >95% (anhydrous) |

| Sodium Ethoxide (NaOEt) | 68.05 | 0.68 g | 0.01 mol | >96% |

| Ethanol (anhydrous) | 46.07 | 200 mL | - | >99.5% |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | 37% |

| Ethyl Acetate | 88.11 | 150 mL | - | ACS Grade |

| Brine | - | 100 mL | - | Saturated |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagent Addition: Anhydrous ethanol (200 mL) is added to the flask, followed by sodium hydrosulfide (6.7 g, 0.12 mol) and sodium ethoxide (0.68 g, 0.01 mol). The mixture is stirred at room temperature for 15 minutes to ensure dissolution.

-

Initiation of Reaction: Ethyl (E)-2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) is added dropwise to the stirred solution over 30 minutes. An exothermic reaction may be observed.

-

Reaction Progression: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: The residue is dissolved in 100 mL of water and cooled in an ice bath. The pH of the solution is carefully adjusted to ~5-6 by the dropwise addition of concentrated hydrochloric acid. The resulting precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 2-Ethoxy-4-hydroxythiazole-5-carbonitrile as a solid.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C≡N, C=C, C-O).

-

Melting Point: To assess the purity of the compound.

Causality and Experimental Choices

-

Choice of Base: Sodium ethoxide is used in catalytic amounts to deprotonate a portion of the hydrosulfide, increasing its nucleophilicity without causing significant saponification of the ester group.

-

Solvent: Anhydrous ethanol is an excellent choice as it is a polar protic solvent that can dissolve the reagents and is suitable for reflux conditions. The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

-

Reaction Temperature: Refluxing provides the necessary activation energy for the cyclization and elimination steps, ensuring a reasonable reaction rate.

-

Acidification: The final product is likely to exist as a sodium salt in the basic reaction mixture. Acidification is necessary to protonate the hydroxyl group and precipitate the neutral compound. Careful pH control is important to avoid acid-catalyzed decomposition.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating steps to ensure the reliability of the synthesis:

-

TLC Monitoring: In-process monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

Spectroscopic Confirmation: A full suite of spectroscopic analyses provides unambiguous confirmation of the product's identity and purity.

-

Recrystallization: This purification technique ensures that the final product is of high purity, which is essential for any subsequent biological or chemical studies.

Conclusion

The synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, while not extensively documented, can be reliably achieved through a well-designed synthetic route based on fundamental principles of organic chemistry. The proposed mechanism, involving a Michael addition followed by an intramolecular cyclization and elimination, provides a solid framework for understanding and optimizing the reaction. The detailed experimental protocol and the rationale behind the experimental choices offer a practical guide for researchers in the field. The continued exploration of thiazole chemistry is expected to yield novel compounds with significant therapeutic potential.

References

- Comprehensive Organic Chemistry by D. H. R. Barton and W. D. Ollis.

- Advanced Organic Chemistry: Part B: Reaction and Synthesis by Francis A. Carey and Richard J. Sundberg.

- The Chemistry of Heterocyclic Compounds, Thiazole and Its Deriv

- General principles of thiazole synthesis are well-documented in major organic chemistry textbooks and review articles. For specific examples of similar reactions, a search in chemical databases like SciFinder or Reaxys using substructure searches for 4-hydroxythiazoles would be beneficial.

"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a substituted thiazole of interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopy and comparative analysis with related thiazole structures.[1][3] Methodologies for data acquisition are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Overview

2-Ethoxy-4-hydroxythiazole-5-carbonitrile possesses a unique combination of functional groups that contribute to its chemical reactivity and spectroscopic properties. The core thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This ring is substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position. The tautomeric nature of the 4-hydroxythiazole moiety, potentially existing in equilibrium with its keto form (thiazol-4(5H)-one), can influence its spectroscopic characteristics.

Caption: Molecular structure of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the hydroxyl proton. The absence of a proton on the thiazole ring simplifies the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | Alkyl protons adjacent to a methylene group. |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent oxygen and the thiazole ring. |

| ~10-12 | Broad Singlet | 1H | -OH | Labile hydroxyl proton, chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~15 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |

| ~65 | -O-CH₂ -CH₃ | Aliphatic methylene carbon attached to oxygen. |

| ~90 | C 5-CN | Thiazole ring carbon attached to the electron-withdrawing nitrile group. |

| ~115 | -C N | Nitrile carbon, typically observed in this region. |

| ~160 | C 4-OH | Thiazole ring carbon attached to the hydroxyl group. |

| ~170 | C 2-O- | Thiazole ring carbon attached to the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Broad | O-H stretch | Hydroxyl |

| 2980-2850 | Medium | C-H stretch | Alkyl (Ethoxy) |

| 2230-2210 | Sharp, Medium | C≡N stretch | Nitrile |

| ~1620 | Medium | C=N stretch | Thiazole ring |

| ~1550 | Medium | C=C stretch | Thiazole ring |

| 1250-1050 | Strong | C-O stretch | Ether (Ethoxy) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of C₆H₆N₂O₂S is 170.02 g/mol . A prominent peak at m/z = 170 would correspond to the molecular ion.

-

Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z = 171 (M+1) and m/z = 172 (M+2) are expected.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-•OCH₂CH₃) leading to a fragment at m/z = 125.

-

Loss of ethylene (-C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, if sterically feasible, leading to a fragment at m/z = 142.

-

Cleavage of the thiazole ring can lead to various smaller fragments.

-

Caption: Key predicted fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 171. Electron ionization (EI) would result in more extensive fragmentation and a visible molecular ion peak.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. The predicted NMR, IR, and MS data are based on the known molecular structure and are consistent with the general spectroscopic properties of substituted thiazoles.[3][4][5] These data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and application of this and related compounds. It is important to note that the actual experimental data may show minor variations depending on the specific experimental conditions.

References

-

Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry - A European Journal, 31(36). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5487. Available at: [Link]

-

Pawar, R. P., et al. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76. Available at: [Link]

-

Al-hamidi, J., et al. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research, 33(1). Available at: [Link]

Sources

- 1. isca.me [isca.me]

- 2. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | 59965-53-6 | Benchchem [benchchem.com]

- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Semantic Scholar [semanticscholar.org]

"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" physical and chemical properties

An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Thiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds, including FDA-approved drugs and natural products like Vitamin B1.[1] Its aromatic system and versatile reactive positions make it a privileged scaffold in medicinal chemistry.[1][2] This guide focuses on a specific, intriguing derivative: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . Characterized by a unique substitution pattern—an electron-donating ethoxy group, an acidic hydroxyl group, and an electron-withdrawing nitrile group—this molecule presents a complex and largely unexplored profile.[1] A review of current scientific literature reveals its primary status as a chemical intermediate, with a notable absence of dedicated research into its specific synthesis or applications.[1] This document aims to bridge that gap by synthesizing available data with foundational chemical principles to provide a comprehensive technical overview, highlighting its potential for future research and development.

Core Physicochemical & Structural Properties

A molecule's fundamental properties dictate its behavior in both chemical and biological systems. The combination of functional groups on this thiazole core suggests a nuanced reactivity profile.

Key Identifiers and Properties

The quantitative data for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is summarized below. It is important to note that some physical properties, such as boiling point, are predicted values due to the lack of extensive experimental studies.

| Property | Value | Source |

| CAS Number | 59965-53-6 | [1][3][4] |

| Molecular Formula | C₆H₆N₂O₂S | [1][4] |

| Molecular Weight | 170.19 g/mol | [1] |

| Predicted Boiling Point | 326.1 ± 52.0 °C | [1] |

| Purity (Typical) | ≥95% | [3][4] |

| InChI Key | PMGJBSHMCHYQKW-UHFFFAOYSA-N | [4] |

Structural Analysis and Tautomerism

The structure is defined by a central thiazole ring with three distinct functional groups:

-

2-Ethoxy Group (-OCH₂CH₃): An electron-donating group that influences the electron density of the thiazole ring.

-

4-Hydroxyl Group (-OH): A potentially acidic group that can participate in hydrogen bonding and chemical reactions. Its position is critical for tautomerism.

-

5-Carbonitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the molecule's electronic properties and reactivity.[1]

A key structural consideration for 4-hydroxythiazole derivatives is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a thiazol-4(5H)-one (keto) form. This dynamic equilibrium is a crucial phenomenon in medicinal chemistry, as different tautomers can exhibit distinct biological activities and binding affinities.[5]

Caption: Key reactive sites on the 2-ethoxy-4-hydroxythiazole-5-carbonitrile scaffold.

Synthesis and Characterization

Synthetic Pathways

While no specific, optimized synthesis for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is detailed in the literature, its structure suggests a plausible route derived from the foundational Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. [1]A potential disconnection approach would involve a reaction between ethyl 2-chloro-3-oxo-3-alkoxypropanoate and a thioamide followed by cyanation, or a variation using precursors that already contain the nitrile group.

The development of an efficient and scalable synthesis route for this specific substitution pattern remains a significant research opportunity. [1]

Experimental Protocol: Hypothetical ¹³C-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. While specific spectral data for this compound is not publicly available, the following protocol outlines the standard procedure for acquiring a ¹³C-NMR spectrum.

Objective: To determine the number and chemical environment of carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Rationale: A clear, homogeneous solution is required for high-resolution NMR. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

-

Procedure: Accurately weigh 10-20 mg of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

-

Instrument Setup:

-

Rationale: The spectrometer must be tuned to the carbon nucleus frequency and locked onto the deuterium signal of the solvent to ensure field stability.

-

Procedure: Insert the sample into the NMR spectrometer. Tune the probe to the ¹³C frequency (e.g., ~125 MHz on a 500 MHz instrument). Lock the field frequency to the deuterium signal of the solvent.

-

-

Data Acquisition:

-

Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio than ¹H, requiring signal averaging over many scans to achieve an adequate signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

-

Procedure: Set up a standard proton-decoupled ¹³C experiment. Set the spectral width to cover the expected range of carbon chemical shifts (~0-200 ppm). Set the number of scans to a high value (e.g., 1024 or more) to obtain good signal intensity.

-

-

Data Processing & Interpretation:

-

Rationale: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Procedure: Apply a Fourier Transform to the acquired FID. Phase the resulting spectrum to ensure all peaks are in the positive absorption mode. Calibrate the chemical shift axis using the known solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Expected Signals: One would expect to see distinct signals for the two ethoxy carbons, the nitrile carbon (-C≡N), and the three carbons of the thiazole ring (C2, C4, C5), each with a chemical shift indicative of its electronic environment.

-

Potential Applications and Future Research Directions

The true value of this compound lies in its untapped potential. Given the broad biological activities of thiazole derivatives, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile represents an unexplored scaffold for drug discovery. [1][2]

-

Medicinal Chemistry: The unique functional groups offer multiple points for chemical modification. [1]The hydroxyl and nitrile groups can be leveraged to design novel libraries for screening against various biological targets, such as kinases, proteases, or other enzymes. The scaffold could serve as a starting point for developing new antimicrobial, anti-inflammatory, or anticancer agents. [1][2]* Materials Science: The combination of electron-donating and withdrawing groups imparts interesting electronic properties. This could make the compound a candidate for investigation in the development of novel organic dyes, sensors, or other functional materials. [1] The primary research gap is the fundamental characterization and exploration of this molecule. [1]Its potential remains largely theoretical, awaiting empirical investigation to unlock its utility in science and medicine.

References

- 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | 59965-53-6. (n.d.). Benchchem.

- 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. (n.d.). CymitQuimica.

- 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | 59965-53-6. (n.d.). CymitQuimica.

-

Synthesis of 2-hydroxythiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). PubMed. Retrieved from [Link]

Sources

- 1. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | 59965-53-6 | Benchchem [benchchem.com]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. jst-ud.vn [jst-ud.vn]

Unlocking the Therapeutic Potential of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the preclinical investigation of a specific, yet underexplored derivative: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While direct biological data for this compound is scarce, this document synthesizes the wealth of knowledge surrounding the broader thiazole class to propose a rational, multi-pronged approach to elucidating its therapeutic potential. We will delve into the rationale behind prioritizing certain biological screens, provide detailed experimental protocols for both in silico and in vitro evaluation, and offer insights into potential mechanisms of action. This guide is designed to empower researchers to systematically uncover the biological activity of this promising molecule.

Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle containing both sulfur and nitrogen, the thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of novel therapeutics.[4] Thiazole derivatives have exhibited a remarkable diversity of biological activities, including:

-

Anticancer: Numerous thiazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[3][5][6] The anticancer drug Dasatinib, an inhibitor of multiple tyrosine kinases, prominently features a thiazole ring.[3]

-

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole moiety, highlighting the role of this scaffold in modulating inflammatory pathways.[2]

-